molecular formula C10H10ClN3O B2465337 1-(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol CAS No. 925940-99-4

1-(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol

Cat. No.: B2465337
CAS No.: 925940-99-4
M. Wt: 223.66
InChI Key: XWLHWPSPDVSVPZ-UHFFFAOYSA-N
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Description

1-(1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol is an organic compound characterized by the presence of a triazole ring and a chlorophenyl group

Preparation Methods

The synthesis of 1-(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorophenylhydrazine and propargyl alcohol.

    Cycloaddition Reaction: The key step involves a 1,3-dipolar cycloaddition reaction between the azide derived from 3-chlorophenylhydrazine and propargyl alcohol, forming the triazole ring.

    Reduction: The resulting triazole compound is then reduced to yield this compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be further reduced to modify the triazole ring or the chlorophenyl group.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, leading to various biological effects.

Comparison with Similar Compounds

1-(1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol can be compared with other similar compounds such as:

    1-(3-Chlorophenyl)ethanol: Lacks the triazole ring, which may result in different biological activities.

    1-(1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)ethanol: Similar structure but with a different position of the chlorine atom, potentially altering its properties.

    1-(1-(3-Bromophenyl)-1H-1,2,3-triazol-4-yl)ethanol: Substitution of chlorine with bromine may affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-(3-chlorophenyl)triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c1-7(15)10-6-14(13-12-10)9-4-2-3-8(11)5-9/h2-7,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLHWPSPDVSVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=N1)C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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